N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
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Overview
Description
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and recoverable catalysts, such as the one mentioned above, is crucial for maintaining high yields and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dry tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-4-[[N’-[3-(cyclopropylmethoxy)propyl]-N’'-methylcarbamimidamido]methyl]benzamide hydroiodide
- 4-Cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
Uniqueness
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide stands out due to its unique structural features, which contribute to its specific biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22N4O3/c30-22-14-21(32-15-16-6-7-16)23-20(12-13-26-24(23)29-22)27-18-8-10-19(11-9-18)28-25(31)17-4-2-1-3-5-17/h1-5,8-14,16H,6-7,15H2,(H,28,31)(H2,26,27,29,30) |
InChI Key |
RWVRNXNGQFOXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=O)NC3=NC=CC(=C23)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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